molecular formula C8H7FINO2 B2722834 Methyl 3-amino-4-fluoro-5-iodobenzoate CAS No. 2092615-03-5

Methyl 3-amino-4-fluoro-5-iodobenzoate

Cat. No.: B2722834
CAS No.: 2092615-03-5
M. Wt: 295.052
InChI Key: LNUXMWOMFBQQLR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2. It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and an iodine atom on the benzene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-fluoro-5-iodobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Halogenation: The nitro compound is then subjected to halogenation to introduce the fluorine and iodine atoms.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.

    Oxidation Products: Nitro derivatives or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

    Methyl 4-amino-3-fluoro-5-iodobenzoate: Similar structure but with different positioning of the amino group.

    Methyl 3-amino-4-iodobenzoate: Lacks the fluorine atom.

    Methyl 3-amino-4-fluorobenzoate: Lacks the iodine atom.

Uniqueness: Methyl 3-amino-4-fluoro-5-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and improve its pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-amino-4-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXMWOMFBQQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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